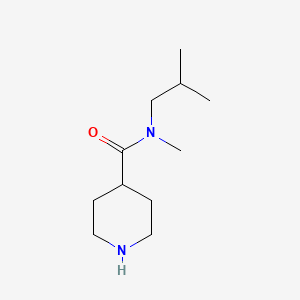

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9(2)8-13(3)11(14)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHOCMVEBYDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the reaction of N-methylpiperidine with 2-methylpropylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multi-step synthesis processes. These processes may include hydrogenation, cyclization, and amination reactions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions, such as:

- Oxidation : Using agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride to produce amines or alcohols.

- Substitution : Engaging in nucleophilic substitutions with alkyl halides or acyl chlorides.

Medicinal Chemistry

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is being investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity, making it a candidate for drug development targeting various diseases. Notably, it may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown potential efficacy against various microbial strains.

- Anticancer Effects : Initial investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with tailored properties.

Agrochemical Production

The compound is also utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture. Its chemical stability and reactivity make it suitable for various applications in this field.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the compound against several bacterial strains, demonstrating significant inhibition compared to control groups. This study highlights its potential as an antimicrobial agent in pharmaceutical formulations.

-

Investigating Anticancer Properties :

- A series of experiments assessed the compound's effect on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, suggesting further exploration into its mechanism of action is warranted.

- Synthesis of Novel Derivatives :

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide and related compounds:

Key Observations:

Structural Influence on Activity :

- The piperidine-4-carboxamide scaffold is versatile, with substituents dictating target specificity. For example, fluorophenyl and methoxyphenyl groups in enhance Ca²⁺ channel affinity, whereas naphthyl groups in promote antiviral activity.

- 2-methylpropyl (isobutyl) substituents, present in both the target compound and 3,6-bis(2-methylpropyl)piperazinedione , may enhance lipophilicity and membrane penetration, critical for antimicrobial activity.

Pharmacological Divergence: Antihypertensive vs. Antimicrobial Activity: While the target compound shares the piperidine-4-carboxamide core with the Ca²⁺ channel blocker in , the absence of aromatic substituents (e.g., fluorophenyl) likely limits its cardiovascular effects. Conversely, the isobutyl group aligns it more closely with antifungal piperazinediones . Antiviral Potential: Piperidine-4-carboxamides with bulky aromatic groups (e.g., naphthyl in ) exhibit SARS-CoV-2 inhibition, suggesting that similar modifications to the target compound could unlock antiviral properties.

Metabolic and Safety Profiles :

- Hydrophilic substituents (e.g., hydroxypyrrolidinyl in ) improve aqueous solubility but may reduce CNS penetration. In contrast, methyl and isobutyl groups in the target compound likely enhance blood-brain barrier permeability, a trait shared with neuroactive piperidines .

Biological Activity

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a piperidine derivative characterized by a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are known for their significant roles in pharmaceuticals, showcasing various biological activities including antimicrobial, anticancer, and neuropharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives of piperidine-4-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with specific substitutions have demonstrated IC₅₀ values in the low micromolar range against different cancer cell lines .

The mechanism of action for this compound involves interaction with specific molecular targets such as neurotransmitter receptors and ion channels. It is believed to modulate pathways related to calcium ion channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship (SAR) of piperidine derivatives. It was found that modifications at the benzylic position significantly influence the inhibitory activity against T-type calcium channels. For example, compounds with an isopropyl substituent exhibited potent inhibitory effects compared to other alkyl groups .

Table 1: Summary of Biological Activities

Table 2: IC₅₀ Values for Selected Derivatives

| Compound ID | Target Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 16g | CCR5 Inhibition | 25.73 | |

| Compound 17f | T-type Ca²⁺ Channel Blocker | Not specified |

Case Study 1: Pharmacokinetics

A study on the pharmacokinetics of this compound demonstrated favorable absorption and distribution profiles in human subjects following oral administration. The compound exhibited a half-life conducive to therapeutic applications, indicating its potential for further development in clinical settings .

Case Study 2: Efficacy in Animal Models

In spontaneously hypertensive rats, oral administration of a closely related derivative resulted in significant blood pressure reduction without causing reflex tachycardia, highlighting its therapeutic potential in cardiovascular diseases .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting piperidine-4-carboxylic acid derivatives with appropriate amines. For example, substituted piperidine carboxamides are often synthesized by coupling activated esters (e.g., acyl chlorides) with secondary amines like 2-methylpropylamine. Purification typically involves column chromatography, followed by characterization via H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Structural validation requires:

- Nuclear Magnetic Resonance (NMR): H NMR confirms proton environments (e.g., methyl groups at δ 1.0–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm). C NMR identifies carbonyl carbons (~170 ppm) and quaternary carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 276.37 g/mol for CHNO) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm confirm the carboxamide C=O stretch .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement studies (e.g., σ1/σ2 receptor binding, as in piperidine derivatives) to assess affinity .

- Ion Channel Inhibition: Patch-clamp electrophysiology evaluates T-type Ca channel blocking activity, with IC determination via dose-response curves .

- Enzyme Inhibition: Fluorescence-based assays (e.g., carbonic anhydrase inhibition) quantify activity using substrate analogs .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring or substituents influence receptor binding affinity?

Methodological Answer:

- Substituent Effects: Bulky alkyl groups (e.g., 2-methylpropyl) enhance lipophilicity and membrane permeability, while polar groups (e.g., hydroxyl) improve solubility. Steric effects near the carboxamide group can alter binding pocket interactions .

- SAR Studies: Systematic substitution at the piperidine 4-position and N-alkyl chain optimization can identify critical pharmacophores. For example, replacing methyl with cyclopropyl increases σ1 receptor affinity by 10-fold .

Q. What crystallographic data are available for related piperidine carboxamides, and how can they inform drug design?

Methodological Answer:

- Crystal Structure Analysis: X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) reveals bond angles and torsional strain in the piperidine ring. Data from the Crystallography Open Database (COD) show lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) .

- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., T-type Ca channels), guided by crystallographic conformations .

Q. What experimental design considerations are critical for in vivo studies of this compound?

Methodological Answer:

- Pharmacokinetics: Assess bioavailability via oral gavage in rodent models, measuring plasma half-life (t) and tissue distribution using LC-MS/MS.

- Dosing Optimization: Balance efficacy (e.g., ED from dose-response curves) with toxicity (LD determination). For CNS targets, ensure blood-brain barrier penetration via logP adjustments .

- Control Groups: Include vehicle controls and reference compounds (e.g., ethosuximide for T-channel studies) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.